脱氟恩诺沙星

描述

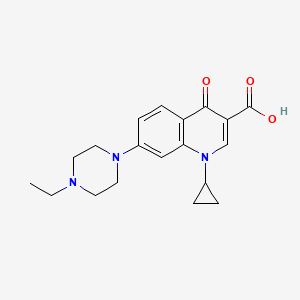

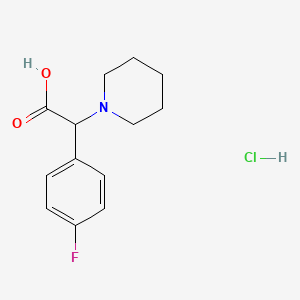

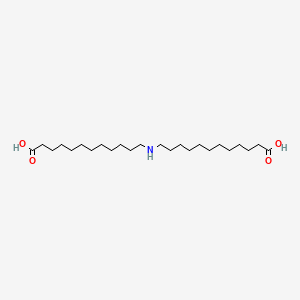

Desfluoroenrofloxacin is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Desfluoroenrofloxacin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desfluoroenrofloxacin including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

兽药抗菌剂

脱氟恩诺沙星,源自其母体化合物恩诺沙星,用于兽药。它是一种有效的抗菌剂,可对抗革兰氏阳性菌和革兰氏阴性菌。其机制涉及抑制细菌酶,如旋转酶和拓扑异构酶IV,这些酶对DNA复制和修复至关重要 .

真核细胞研究

在科学研究中,脱氟恩诺沙星可用于探索其对真核细胞的影响。研究表明,氟喹诺酮类药物可能对细胞过程产生不利影响,使其成为理解细胞毒性和药物安全性的一个研究对象 .

水生动物疾病控制

该化合物在控制水生动物疾病方面发挥着重要作用。其治疗感染的功效使其成为水产养殖业的宝贵资源,确保水生物种的健康和水产品安全 .

抗生素残留检测

脱氟恩诺沙星可作为目标分子用于开发传感器,用于检测水生食品中的抗生素残留。这种应用对食品安全和公众健康至关重要,因为它有助于监测和控制食品供应中抗生素的存在 .

环境影响研究

氟喹诺酮类药物如脱氟恩诺沙星在环境中的稳定性和持久性使其成为环境影响研究的重要课题。研究人员可以分析它们对生态系统的长期影响,特别是它们可能导致抗生素耐药性的潜力 .

与金属的络合

脱氟恩诺沙星与金属的相互作用是另一个研究领域。研究这些络合物可以深入了解氟喹诺酮类药物的环境行为及其在生物修复策略中的潜在应用 .

絮凝剂研究

虽然不是脱氟恩诺沙星的直接应用,但其结构类似物和衍生物可以为水处理中使用的絮凝剂的开发提供信息。了解脱氟恩诺沙星的化学性质有助于设计更有效的水净化剂 .

PFAS破坏技术

对脱氟恩诺沙星的研究可能有助于开发像DE-FLUORO这样的技术,这些技术旨在分解环境中的全氟烷基和多氟烷基物质(PFAS)。这对管理对人类健康和环境构成风险的污染物至关重要 .

作用机制

- These enzymes play crucial roles in bacterial DNA replication, transcription, repair, and recombination .

Target of Action

Mode of Action

Pharmacokinetics

- Desfluoroenrofloxacin is well-absorbed after oral administration. Information on this parameter is not available. Details regarding protein binding remain unspecified. The compound’s metabolic pathways are not fully characterized. Data on elimination routes are lacking. The half-life of Desfluoroenrofloxacin is not specified. Clearance information is not provided .

生化分析

Biochemical Properties

Desfluoroenrofloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The interaction with these enzymes prevents the supercoiling of bacterial DNA, leading to the cessation of bacterial cell division and ultimately cell death . The compound’s affinity for these enzymes is a key factor in its antibacterial efficacy.

Cellular Effects

Desfluoroenrofloxacin exerts significant effects on various cell types and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress and apoptosis in certain cell types . These effects are mediated through the generation of reactive oxygen species and the activation of apoptotic pathways.

Molecular Mechanism

The molecular mechanism of desfluoroenrofloxacin involves binding to bacterial DNA gyrase and topoisomerase IV, forming a ternary complex that prevents the re-ligation of cleaved DNA strands . This action results in the accumulation of double-strand breaks in the bacterial DNA, leading to cell death. Additionally, desfluoroenrofloxacin can inhibit the activity of other enzymes involved in DNA repair and replication, further enhancing its antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of desfluoroenrofloxacin have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to desfluoroenrofloxacin in vitro has been associated with the development of bacterial resistance, highlighting the importance of monitoring its use in clinical settings.

Dosage Effects in Animal Models

The effects of desfluoroenrofloxacin vary with different dosages in animal models. At therapeutic doses, the compound effectively eliminates bacterial infections with minimal adverse effects . At higher doses, desfluoroenrofloxacin can cause toxicity, manifesting as gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity . These adverse effects underscore the importance of adhering to recommended dosage guidelines.

Metabolic Pathways

Desfluoroenrofloxacin is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The primary metabolites are excreted via the kidneys. The compound can also affect metabolic pathways by inhibiting enzymes involved in the metabolism of other drugs, potentially leading to drug-drug interactions . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of desfluoroenrofloxacin.

Transport and Distribution

Desfluoroenrofloxacin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can bind to plasma proteins, which facilitates its distribution to various tissues, including the liver, kidneys, and lungs . The distribution pattern is influenced by factors such as tissue perfusion and the presence of specific transporters.

Subcellular Localization

Within cells, desfluoroenrofloxacin localizes primarily in the cytoplasm and the nucleus . The compound’s subcellular localization is influenced by its ability to diffuse across cell membranes and its affinity for DNA and nuclear proteins . This localization is critical for its antibacterial activity, as it allows desfluoroenrofloxacin to effectively target bacterial DNA replication and transcription processes.

属性

IUPAC Name |

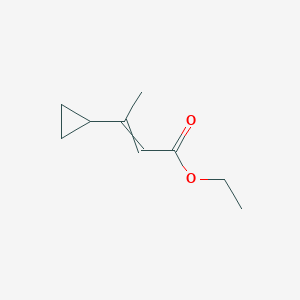

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-2-20-7-9-21(10-8-20)14-5-6-15-17(11-14)22(13-3-4-13)12-16(18(15)23)19(24)25/h5-6,11-13H,2-4,7-10H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGMQAFQBYWUPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160834 | |

| Record name | Desfluoroenrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138892-82-7 | |

| Record name | Desfluoroenrofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138892827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desfluoroenrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESFLUOROENROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519X2B4U4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride](/img/structure/B1443720.png)

![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone](/img/structure/B1443721.png)